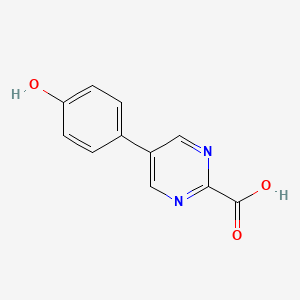

5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid

Beschreibung

5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 4-hydroxyphenyl group and at the 2-position with a carboxylic acid moiety. This structure confers unique physicochemical properties, such as increased polarity due to the hydroxyl and carboxylic acid groups, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C11H8N2O3 |

|---|---|

Molekulargewicht |

216.19 g/mol |

IUPAC-Name |

5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |

InChI-Schlüssel |

LHTSAXYECFDOKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential pharmacological activities .

Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the expression of certain inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .

Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation and oxidative stress . For example, it can inhibit the activity of nuclear factor kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Polarity : The hydroxyl group in 5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid enhances water solubility compared to methyl or ethyl substituents .

- Bioactivity : Trifluoromethyl and halogenated analogs (e.g., fluorine) exhibit improved metabolic stability and binding affinity in kinase inhibition studies .

- Steric Effects : Bulky substituents like ethyl or trifluoromethyl may hinder receptor interactions but improve selectivity .

Key Findings :

- Synthetic Flexibility : Carboxylic acid groups facilitate derivatization into amides or esters, enabling library synthesis for high-throughput screening .

- Activity Trends: Hydroxyphenyl-substituted pyrimidines may exhibit dual functionality (e.g., antioxidant and enzymatic inhibition) due to the phenolic -OH group .

Physicochemical and Stability Profiles

- Solubility: The hydroxyl group in 5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid increases aqueous solubility compared to non-polar analogs like 5-(4-methylphenyl) derivatives. However, this may reduce membrane permeability .

- Stability : Trifluoromethyl groups in pyrazolo[1,5-a]pyrimidine analogs enhance resistance to oxidative degradation .

Biologische Aktivität

5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a 4-hydroxyphenyl group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of 216.19 g/mol. The presence of both hydroxyl and carboxylic acid groups enhances its solubility and reactivity, making it a candidate for various biological interactions.

Synthesis

The synthesis of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid can be achieved through several methods, including condensation reactions involving pyrimidine derivatives and aromatic compounds. The specific synthetic routes often influence the yield and purity of the compound, which are critical for subsequent biological testing.

1. Anticancer Activity

Research has indicated that 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid exhibits significant anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that the compound can reduce cell viability effectively when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity in A549 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid | 100 | 66 |

| Cisplatin | 100 | 50 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown promise as an antimicrobial agent. Studies have tested its efficacy against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicate that it possesses selective antibacterial properties, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have been documented, with some studies indicating that similar compounds can inhibit cyclooxygenase (COX) enzymes. Although specific data on 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is limited, its structural similarity to known anti-inflammatory agents suggests potential activity in this area .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is crucial for optimizing its biological activity. The presence of the hydroxyl group on the phenyl ring enhances hydrogen bonding interactions with biological targets, while the carboxylic acid group may facilitate binding to enzymatic sites or receptors.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anticancer Studies : A study evaluated various pyrimidine derivatives against A549 cells and found that modifications in the substituents significantly influenced their cytotoxicity profiles .

- Antimicrobial Research : Another investigation focused on derivatives of pyrimidines, revealing that certain structural modifications could enhance antimicrobial potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.